

"Guanosine hydrate" chemical and physical properties

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Compound of Interest

Compound Name: Guanosine Hydrate

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Guanosine Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a purine nucleoside composed of guanine attached to a ribose ring, is a fundamental building block of nucleic acids and plays a pivotal role in various metabolic and signaling processes. When crystallized from aqueous solutions, it often incorporates water molecules into its crystal lattice, forming **guanosine hydrate**. This technical guide provides an in-depth overview of the chemical and physical properties of **guanosine hydrate**, detailed experimental protocols for its characterization, and a review of its involvement in key signaling pathways, making it a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Guanosine hydrate is a white to off-white crystalline powder.^[1] Its core chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for laboratory use.

General Properties

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{13}N_5O_5 \cdot xH_2O$	[1]
Molecular Weight (Anhydrous)	283.24 g/mol	[1]
Appearance	White or almost white crystalline powder	[1]
Melting Point	~250 °C (decomposes)	[1]

Solubility

Solvent	Solubility	Reference(s)
Cold Water	Insoluble/Slightly soluble	[1][2]
Warm/Boiling Water	Soluble	[1][2]
Dilute Mineral Acids	Soluble	[2]
Hot Acetic Acid	Soluble	[2]
Dilute Alkali	Soluble	[1]
Ethanol	Insoluble	[3]
Diethyl Ether	Insoluble	[3]
Chloroform	Insoluble	[3]
Benzene	Insoluble	[3]
DMSO	~30 mg/mL	[4]

Spectroscopic Data

Technique	Key Data Points	Reference(s)
UV-Vis (in H ₂ O)	λ_{max} : 254 nm	[4]
¹ H NMR (in D ₂ O)	Chemical shifts are observable for the protons on the ribose and guanine moieties.	[5]
IR Spectroscopy	Characteristic peaks for N-H, O-H, C=O, and C=N functional groups.	[6]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of **guanosine hydrate**, drawing from established laboratory practices.

Synthesis and Crystallization

Objective: To synthesize and crystallize **guanosine hydrate**. While a direct, one-pot synthesis of **guanosine hydrate** is not commonly detailed, the following protocol outlines a standard method for its crystallization from a commercially available anhydrous or crude guanosine.

Materials:

- Guanosine (anhydrous or crude)
- Deionized water
- Heating plate with magnetic stirrer
- Beakers and flasks
- Filtration apparatus (e.g., Büchner funnel)
- Crystallization dish

Protocol:

- **Dissolution:** In a beaker, add a measured amount of guanosine to deionized water. Heat the mixture on a hot plate with continuous stirring to facilitate dissolution. Guanosine is more soluble in hot water.[2]
- **Saturation:** Continue adding guanosine to the hot water until a saturated solution is achieved (i.e., no more solid dissolves).
- **Hot Filtration (Optional):** If the solution contains insoluble impurities, perform a hot filtration to remove them.
- **Crystallization:** Transfer the hot, saturated solution to a clean crystallization dish. Allow the solution to cool slowly to room temperature. Covering the dish and leaving it undisturbed will promote the formation of larger, well-defined crystals.
- **Isolation:** Once crystallization is complete, isolate the **guanosine hydrate** crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
- **Drying:** Allow the crystals to air-dry or dry them in a desiccator at room temperature. Avoid excessive heating, as this can lead to the loss of hydration water.[7]

Characterization Methods

Objective: To determine the crystal structure and phase purity of **guanosine hydrate**.

Protocol:

- **Crystal Mounting:** A single, well-formed crystal of **guanosine hydrate** is carefully mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated. Data is typically collected at a controlled temperature.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined

using specialized software to determine the atomic positions, bond lengths, and bond angles. For guanosine dihydrate, the space group has been reported as P2₁.^[8]

Objective: To confirm the molecular structure of guanosine in solution.

Protocol:

- **Sample Preparation:** Dissolve a few milligrams of **guanosine hydrate** in a suitable deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube.
- **Data Acquisition:** Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum. Typical parameters include a specific pulse sequence, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
- **Data Processing and Analysis:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of the guanosine molecule.

Objective: To identify the functional groups present in **guanosine hydrate**.

Protocol:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of finely ground **guanosine hydrate** with dry potassium bromide (KBr). Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.
- **Data Acquisition:** Place the sample in an IR spectrometer and record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
- **Data Analysis:** Analyze the positions and intensities of the absorption bands to identify characteristic functional groups such as N-H, O-H, C=O, and C=N bonds.^[6]

Objective: To determine the maximum absorbance wavelength of **guanosine hydrate**.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of **guanosine hydrate** in a suitable solvent, such as deionized water.

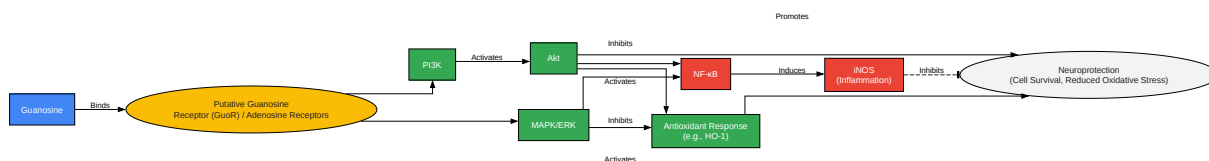
- Data Acquisition: Record the UV-Vis spectrum of the solution using a spectrophotometer over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}), which is a characteristic property of the molecule. For guanosine, the λ_{max} is typically around 254 nm. [4]

Signaling Pathways

Guanosine has been identified as a significant neuromodulator with neuroprotective properties. [9][10] Its biological effects are mediated through the activation of several intracellular signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways. [9][11]

Guanosine-Mediated Neuroprotective Signaling

The following diagram illustrates the key signaling cascades initiated by guanosine that contribute to its neuroprotective effects, including the reduction of oxidative stress and inflammation.

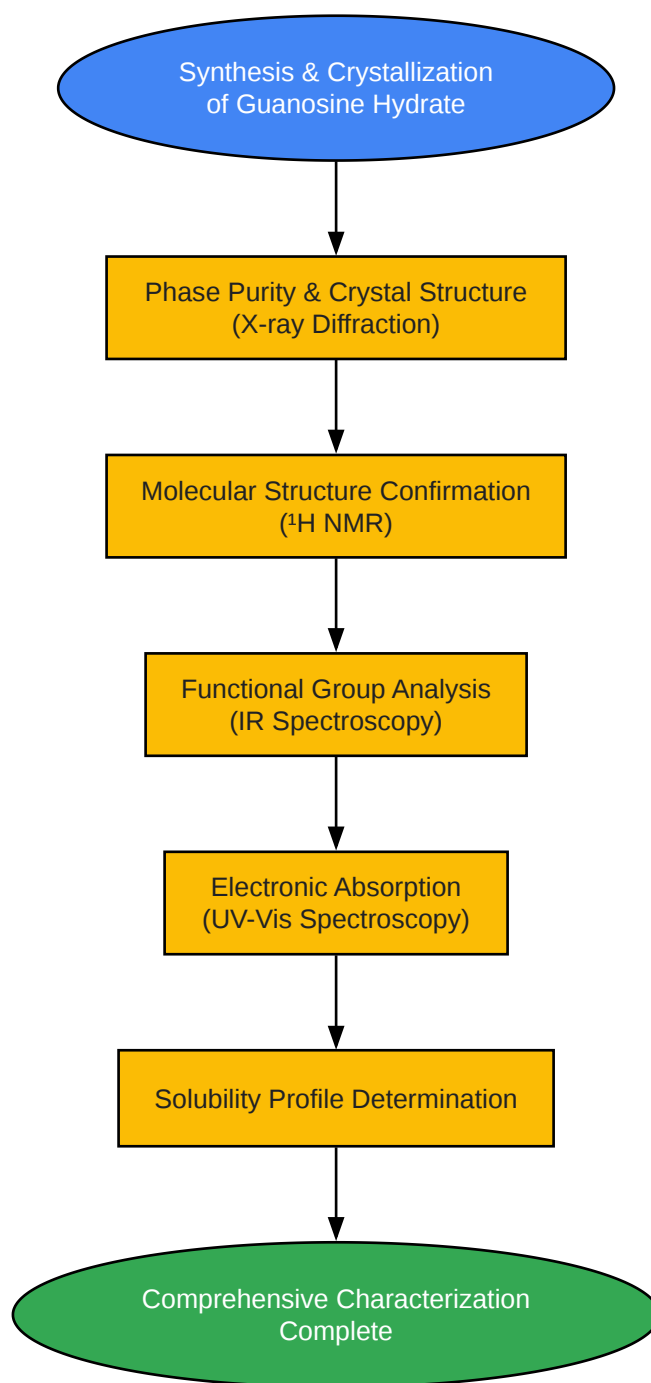


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Caption: Guanosine-mediated neuroprotective signaling pathways.

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of a newly synthesized batch of **guanosine hydrate** is depicted in the diagram below.



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Caption: Experimental workflow for **guanosine hydrate** characterization.

Conclusion

This technical guide provides a thorough overview of the chemical and physical properties of **guanosine hydrate**, along with detailed experimental protocols for its synthesis, crystallization,

and characterization. The elucidation of its involvement in crucial neuroprotective signaling pathways underscores its importance in ongoing research and drug development. The structured presentation of data and methodologies aims to facilitate the work of researchers and scientists in advancing our understanding and application of this vital biomolecule.

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